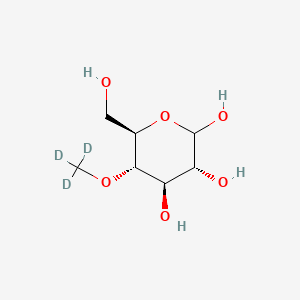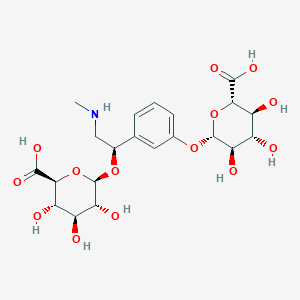![molecular formula C12H9N3 B13849115 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
3-Pyridin-3-ylpyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining a pyrazole and a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine typically involves cycloaddition reactions. One common method is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacological activity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridin-3-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
3-Pyridin-3-ylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors, modulating their activity and influencing downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure and exhibits comparable pharmacological activities.
Pyrazolo[3,4-b]pyridine: Another related compound with a different fusion pattern, also known for its biological activities.
Uniqueness
3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Its structural features make it a valuable scaffold for designing new compounds with targeted pharmacological properties .
Eigenschaften
Molekularformel |
C12H9N3 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
3-pyridin-3-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-7-15-12(5-1)11(9-14-15)10-4-3-6-13-8-10/h1-9H |
InChI-Schlüssel |
GYBSWGTURYWFHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2C=C1)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


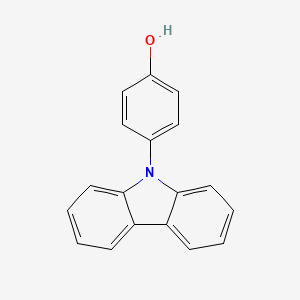
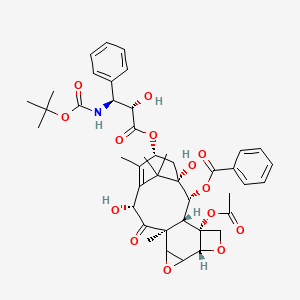
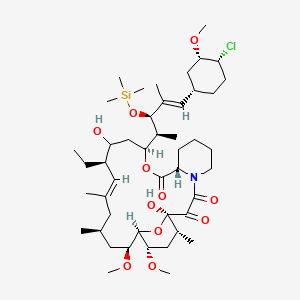

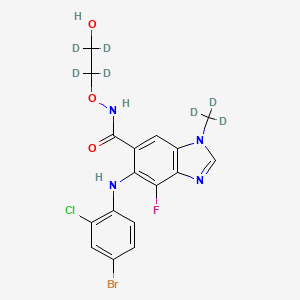
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

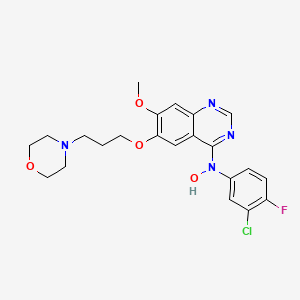

![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)

